molecular formula C14H21NO2 B4755163 N-[2-(4-methoxyphenyl)ethyl]pentanamide

N-[2-(4-methoxyphenyl)ethyl]pentanamide

Cat. No.: B4755163
M. Wt: 235.32 g/mol
InChI Key: UHNCCEHCPKJOGW-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]pentanamide is an amide derivative featuring a pentanamide chain linked to a 2-(4-methoxyphenyl)ethyl group. These compounds share critical structural motifs, such as the methoxyphenyl group and amide linkage, which influence their biological activity, pharmacokinetics, and toxicity profiles .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-4-5-14(16)15-11-10-12-6-8-13(17-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCCEHCPKJOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(4-methoxyphenyl)ethyl]pentanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid. The reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]pentanamide involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to affect the viability of parasitic nematodes by interfering with their metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide (Albendazole Derivative)

Structural Relationship : Differs in the substitution pattern, with the methoxyphenyl group directly attached to the nitrogen via a single ethyl chain.
Key Findings :

  • Anthelmintic Activity : Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis, comparable to albendazole but with a slower onset of action (parasite immobilization at 48 h vs. 24 h for albendazole at 50 mM) .
  • Cytotoxicity : Significantly lower toxicity toward human (SH-SY5Y) and monkey (Vero) cell lines compared to albendazole .
  • Drug-Likeness : Superior pharmacokinetic profile, including high water solubility (LogP = 2.1), topological polar surface area (TPSA = 65 Ų), and adherence to Lipinski’s rule of five .
  • Synthesis : Simplified synthetic route with half the complexity score of albendazole, enhancing cost-effectiveness .

Table 1: Comparative Properties of N-(4-Methoxyphenyl)pentanamide and Albendazole

Property N-(4-Methoxyphenyl)pentanamide Albendazole
Anthelmintic Efficacy IC50: ~50 mM (48 h) IC50: ~50 mM (24 h)
Cytotoxicity (SH-SY5Y) >100 µM (non-toxic) 25 µM (toxic)
LogP 2.1 3.8
Synthetic Complexity Low High

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)

Structural Relationship : Share the 2-(4-methoxyphenyl)ethyl group but differ in acyl chain length (acetamide vs. pentanamide) and substituents.
Key Findings :

  • Protein Tyrosine Phosphatase Inhibition: 3a (naphthalen-1-yl substituent): Highest inhibitory activity (IC50 = 69 µM) . 3b (2-nitrophenyl substituent): IC50 = 87 µM . 3c (phenoxy substituent): IC50 = 74 µM .
  • Anti-Diabetic Effects : In vivo studies showed dose-dependent blood glucose reduction (21–25% at 100 mg/kg) in diabetic rat models .

Table 2: Activity of N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives

Compound Substituent IC50 (µM) Blood Glucose Reduction (%)
3a Naphthalen-1-yl 69 25.1
3b 2-Nitrophenyl 87 19.8
3c Phenoxy 74 24.6

5-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (Compound 10b)

Structural Relationship: Contains a pentanamide chain but with additional piperazine and quinoline moieties. Key Findings:

  • Synthesis : Synthesized via coupling reactions with 52% yield, purified using amine-phase chromatography .

Marine-Derived Analogs (e.g., Polycarpa aurata Metabolites)

Structural Relationship : Methoxyphenyl-containing amides (e.g., ethyl 2-(4-methoxyphenyl)-2-oxoacetate) .
Key Findings :

  • Exhibit moderate cytotoxicity and antimicrobial activity, though less potent than synthetic derivatives .

Mechanistic and Pharmacokinetic Insights

  • Selectivity : The 2-(4-methoxyphenyl)ethyl group enhances BBB penetration and reduces off-target toxicity compared to benzimidazole scaffolds .
  • Metabolism : Both N-(4-methoxyphenyl)pentanamide and N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives are predicted CYP inhibitors but avoid PAINS (pan-assay interference) liabilities .
  • Structure-Activity Trends :
    • Longer acyl chains (e.g., pentanamide) improve solubility and metabolic stability.
    • Bulky substituents (e.g., naphthalen-1-yl in 3a) enhance target binding but may reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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